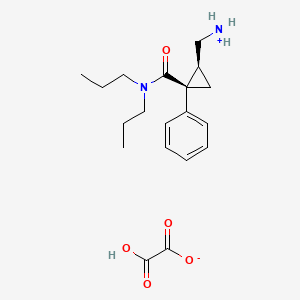

(Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate

Description

Properties

CAS No. |

105310-41-6 |

|---|---|

Molecular Formula |

C19H28N2O5 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

[(1S,2R)-2-(dipropylcarbamoyl)-2-phenylcyclopropyl]methylazanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C17H26N2O.C2H2O4/c1-3-10-19(11-4-2)16(20)17(12-15(17)13-18)14-8-6-5-7-9-14;3-1(4)2(5)6/h5-9,15H,3-4,10-13,18H2,1-2H3;(H,3,4)(H,5,6)/t15-,17+;/m1./s1 |

InChI Key |

RSKVLQUGZAEUFG-KALLACGZSA-N |

Isomeric SMILES |

CCCN(CCC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O |

Canonical SMILES |

CCCN(CCC)C(=O)C1(CC1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Key Intermediate: (Z)-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane

Step 1: Reaction of 2-phenylacetonitrile with 2-(chloromethyl)oxirane (epichlorohydrin)

-

- 2-Phenylacetonitrile and epichlorohydrin are reacted in the presence of a base such as sodium hydroxide or sodium amide.

- Solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or hydrocarbon solvents such as toluene.

- Temperature is maintained between 15–25°C.

Reaction:

The nucleophilic attack of the nitrile on epichlorohydrin forms a cyano-substituted oxirane intermediate, which upon hydrolysis yields the bicyclic oxabicyclo compound.Hydrolysis:

The cyano intermediate is hydrolyzed under basic conditions (NaOH) to the corresponding carboxylic acid derivative.Acidification:

Treatment with acid (e.g., HCl) in toluene precipitates the bicyclic ketone intermediate.

| Parameter | Details |

|---|---|

| Starting materials | 2-Phenylacetonitrile, epichlorohydrin |

| Base | Sodium hydroxide (preferred) |

| Solvent | DMSO, toluene |

| Temperature | 15–25°C |

| Reaction time | Several hours |

| Yield | High (typically >80%) |

Conversion to Phthalimido Derivative

Step 2: Condensation with potassium phthalimide

The bicyclic intermediate is reacted with potassium phthalimide in DMF to form 2-((1,3-dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid.

This step introduces a phthalimido protecting group on the aminomethyl moiety, facilitating later amine substitution.

| Parameter | Details |

|---|---|

| Reagent | Potassium phthalimide |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room temperature to 50°C |

| Reaction time | 2–3 hours |

| Yield | Moderate to high (~70–85%) |

Formation of Acid Chloride and Amide

Step 3: Conversion to acid chloride and amidation

The phthalimido acid is treated with thionyl chloride (SOCl2) to form the acid chloride.

The acid chloride is then reacted with dipropylamine (for dipropyl substitution) in a suitable solvent such as methylene chloride or toluene to form (Z)-1-phenyl-1-dipropylaminocarbonyl-2-phthalimidomethylcyclopropane.

| Parameter | Details |

|---|---|

| Reagents | Thionyl chloride, dipropylamine |

| Solvent | Methylene chloride, toluene |

| Temperature | 0–25°C |

| Reaction time | 1–3 hours |

| Yield | High (typically >80%) |

Deprotection and Aminomethyl Formation

Step 4: Aminolysis to yield the target amine

The phthalimido group is cleaved by treatment with aqueous primary alkyl amine or hydrazine hydrate, releasing the free amine group.

This step yields (Z)-2-(aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide.

| Parameter | Details |

|---|---|

| Reagents | Primary alkyl amine or hydrazine hydrate |

| Solvent | Suitable organic solvent or aqueous medium |

| Temperature | Room temperature to 50°C |

| Reaction time | 2–4 hours |

| Yield | High (typically >85%) |

Formation of Oxalate Salt

Step 5: Salt formation with oxalic acid

The free base is reacted with oxalic acid in an appropriate solvent (e.g., isopropyl alcohol or ethyl acetate) at 15–25°C.

The resulting (Z)-2-(aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate precipitates as a solid, which is filtered, washed, and dried.

| Parameter | Details |

|---|---|

| Reagent | Oxalic acid |

| Solvent | Isopropyl alcohol, ethyl acetate |

| Temperature | 15–25°C |

| Reaction time | 30–60 minutes |

| Yield | High (>90%) |

One-Pot Process Alternative

An improved one-pot synthesis combines several steps to enhance efficiency and reduce handling of intermediates:

React 2-phenylacetonitrile with epichlorohydrin in the presence of sodium hydroxide in DMSO.

Hydrolyze the resulting cyano intermediate in situ.

Add potassium phthalimide directly to the reaction mixture.

Convert to acid chloride and amidate with dipropylamine without isolation.

Deprotect and form the oxalate salt by addition of oxalic acid.

This streamlined process reduces reaction time, solvent use, and purification steps, improving overall yield and scalability.

Summary Table of Preparation Steps

| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Phenylacetonitrile + epichlorohydrin → bicyclic oxabicyclo | NaOH, DMSO/toluene, 15–25°C | >80 | Hydrolysis and acidification |

| 2 | Condensation with potassium phthalimide | Potassium phthalimide, DMF, RT–50°C | 70–85 | Protecting group introduction |

| 3 | Acid chloride formation and amidation | SOCl2, dipropylamine, CH2Cl2/toluene, 0–25°C | >80 | Formation of amide |

| 4 | Deprotection of phthalimido group | Hydrazine hydrate or primary alkyl amine, RT–50°C | >85 | Free amine generation |

| 5 | Salt formation with oxalic acid | Oxalic acid, isopropyl alcohol, 15–25°C | >90 | Crystallization of oxalate |

Research Findings and Considerations

The use of sodium hydroxide instead of sodium amide as base avoids handling explosive and air-sensitive reagents, making the process safer and more suitable for scale-up.

Polar aprotic solvents such as DMSO and DMF are preferred for their ability to dissolve reagents and facilitate nucleophilic substitutions.

The phthalimido protecting group is critical for selective amine introduction and avoids side reactions during amidation.

The choice of dipropylamine over diethylamine modifies the N,N-substitution pattern, which can influence pharmacokinetic properties.

Salt formation with oxalic acid improves compound stability, crystallinity, and purity, facilitating pharmaceutical formulation.

One-pot processes significantly improve efficiency and reduce waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The aminomethyl and dipropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Metabolic Disorders

Research indicates that compounds targeting 11β-HSD1 can be beneficial in treating metabolic disorders. The inhibition of this enzyme can lead to reduced local levels of active glucocorticoids in adipose tissue, potentially improving insulin sensitivity and reducing fat accumulation .

Cognitive Function

There is emerging evidence suggesting that modulation of glucocorticoid levels can impact cognitive functions. Studies have indicated that compounds like (Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate may have neuroprotective effects, which could be relevant in the context of neurodegenerative diseases .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects through its action on glucocorticoid pathways. This could make it a candidate for further research into treatments for inflammatory conditions .

Case Studies

Several studies have documented the effects and applications of this compound:

Mechanism of Action

The mechanism of action of (Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Counterion Effects

The compound’s closest analogs differ in alkyl chain length, aromatic substituents, and counterions:

Table 1: Key Structural and Physicochemical Comparisons

*The molecular formula for 105310-39-2 can be inferred as C₁₆H₂₅ClN₂O based on structural similarity to Milnacipran.

Key Observations:

Milnacipran’s diethyl groups balance lipophilicity and solubility, contributing to its oral bioavailability .

Aromatic Substituents :

- The p-methylphenyl group in 105310-39-2 may enhance steric hindrance and metabolic stability compared to the unsubstituted phenyl ring in the target compound.

Counterion Impact :

Pharmacological and Mechanistic Insights

Key differences include:

- Dipropyl vs. Diethyl Groups: Longer alkyl chains may alter binding kinetics or selectivity for norepinephrine vs. serotonin transporters.

- Oxalate Counterion : Could modulate pharmacokinetics, such as absorption rate, compared to hydrochloride salts .

Biological Activity

(Z)-2-(Aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications, particularly in the fields of pain management and inflammation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropane ring, which is known to influence its pharmacological properties.

Research indicates that compounds similar to this compound may interact with various receptors and enzymes involved in pain and inflammation pathways. Specifically, studies have highlighted its potential as an aggrecanase inhibitor and MMP-13 inhibitor , which are crucial in the pathophysiology of osteoarthritis and rheumatoid arthritis .

2. In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit the activity of specific enzymes associated with cartilage degradation. For instance, it has shown promising results in reducing the activity of aggrecanase, an enzyme that breaks down aggrecan in cartilage, thus indicating its potential for treating degenerative joint diseases .

3. Antioxidant Properties

Preliminary studies also suggest that this compound exhibits antioxidant activity. This could be beneficial in mitigating oxidative stress-related damage, which is often exacerbated in inflammatory conditions .

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

- Case Study 1 : A study on a related cyclopropane compound demonstrated significant reduction in pain scores in patients with osteoarthritis when administered as part of a treatment regimen .

- Case Study 2 : Another investigation highlighted the efficacy of similar compounds in reducing inflammation markers in animal models, supporting their role as anti-inflammatory agents .

Data Tables

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (Z)-2-(aminomethyl)-N,N-dipropyl-1-phenylcyclopropanecarboxamide oxalate be confirmed experimentally?

- Method : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and compare retention times with enantiomerically pure standards. Nuclear Overhauser Effect (NOE) NMR spectroscopy can validate spatial proximity of substituents on the cyclopropane ring, confirming the Z-configuration .

- Data Interpretation : A 2D NOESY spectrum showing cross-peaks between the aminomethyl proton and the phenyl group protons supports the Z-isomer geometry.

Q. What analytical techniques are optimal for quantifying impurities in synthesized batches of this compound?

- Method : High-resolution LC-MS with electrospray ionization (ESI) in positive ion mode. Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Compare with spiked impurity standards (e.g., E-isomer, dipropylamine byproducts) .

- Critical Parameters : Limit of quantification (LOQ) < 0.1% for genotoxic impurities, validated per ICH Q3 guidelines.

Q. How can the cyclopropane ring stability of this compound be assessed under physiological conditions?

- Method : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C for 24–72 hours. Monitor ring-opening reactions via LC-MS. Compare degradation kinetics with control compounds lacking the cyclopropane moiety .

Advanced Research Questions

Q. What strategies resolve contradictions in reported NMDA receptor binding affinities for Z-isomer derivatives?

- Method : Perform radioligand displacement assays ([³H]MK-801 or [³H]ifenprodil) using HEK-293 cells expressing GluN1/GluN2B subunits. Control for stereochemical purity (≥98% by chiral HPLC) and test under varying Mg²⁺ concentrations to account for voltage-dependent block .

- Data Analysis : A Ki value < 1 µM in low-Mg²⁺ conditions suggests competitive antagonism, while discrepancies may arise from assay-specific voltage dependency .

Q. How does the dipropyl substitution (vs. diethyl in analogs) influence pharmacokinetic properties?

- Method : Conduct comparative in vitro ADME studies:

- Metabolic Stability : Liver microsomal assays (human/rat) with LC-MS quantification of parent compound.

- Permeability : Caco-2 monolayer assay (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).

- Key Finding : Dipropyl groups may reduce CYP3A4-mediated metabolism by 20–30% compared to diethyl analogs, extending half-life .

Q. What experimental designs validate enantiomer-specific bioactivity in vivo?

- Protocol : Administer enantiomerically pure Z-isomer and its E-counterpart (10 mg/kg, i.p.) in a rodent neuropathic pain model (e.g., chronic constriction injury). Assess mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test). Use chiral HPLC to confirm no in vivo racemization .

- Contradiction Note : If both isomers show activity, investigate off-target effects (e.g., σ-receptor binding) via radioligand screening.

Key Research Gaps

- Stereochemical Stability : Limited data on long-term Z→E isomerization in aqueous buffers.

- Metabolite Identification : Uncharacterized Phase I/II metabolites may contribute to off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.